2-Propoxyethyl 2-cyanoprop-2-enoate
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Overview
Description
2-Propoxyethyl 2-cyanoprop-2-enoate is an organic compound with the molecular formula C9H13NO3 and a molecular weight of 183.2 g/mol . . This compound is characterized by its ester functional group and a cyano group attached to the propenoic acid moiety.
Preparation Methods
The synthesis of 2-Propoxyethyl 2-cyanoprop-2-enoate typically involves the esterification of 2-cyanoacrylic acid with 2-propoxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to ensure the quality of the final product .
Chemical Reactions Analysis
2-Propoxyethyl 2-cyanoprop-2-enoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-cyanoacrylic acid and 2-propoxyethanol.
Polymerization: The compound can undergo polymerization reactions, particularly in the presence of initiators such as peroxides or azo compounds, to form poly(2-cyanoacrylate) derivatives.
Addition Reactions: The cyano group can participate in nucleophilic addition reactions with reagents such as Grignard reagents or organolithium compounds to form substituted derivatives.
Common reagents used in these reactions include acids, bases, peroxides, and organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Propoxyethyl 2-cyanoprop-2-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propoxyethyl 2-cyanoprop-2-enoate primarily involves its ability to polymerize and form strong adhesive bonds. The cyano group and ester functionality play crucial roles in the polymerization process, which is initiated by the presence of moisture or other initiators. The resulting polymers exhibit high strength and durability, making them suitable for various applications .
Comparison with Similar Compounds
2-Propoxyethyl 2-cyanoprop-2-enoate can be compared with other cyanoacrylate esters such as:
Ethyl cyanoacrylate: Commonly used as a fast-setting adhesive in medical and industrial applications.
Butyl cyanoacrylate: Known for its flexibility and use in medical adhesives.
Octyl cyanoacrylate: Provides a balance between strength and flexibility, often used in medical and veterinary applications.
The uniqueness of this compound lies in its specific ester group, which imparts distinct properties to the resulting polymers and adhesives, such as enhanced flexibility and biocompatibility .
Properties
CAS No. |
72448-74-9 |
---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
2-propoxyethyl 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C9H13NO3/c1-3-4-12-5-6-13-9(11)8(2)7-10/h2-6H2,1H3 |
InChI Key |
XXISUJVWOBVITO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCOC(=O)C(=C)C#N |
Origin of Product |
United States |
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